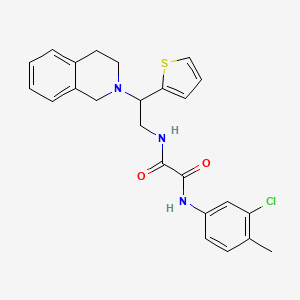![molecular formula C22H18N2O4 B2488458 1'-(5-Phenylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1448048-13-2](/img/structure/B2488458.png)
1'-(5-Phenylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
1'-(5-Phenylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one is synthesized through multicomponent reactions involving compounds like isatin and amino acids. For example, Sharma et al. (2013) described the synthesis of a similar compound, 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, using 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine (Sharma et al., 2013).
Molecular Structure Analysis
The molecular structure of these compounds often features planarity with some parts, like the pyrrolidin ring, adopting specific conformations such as envelope or chair conformations. This is evident in the structure analysis by Whelan et al. (1995), who examined the conformational aspects of tropane-3-spiro-4'(5')-imidazoline (Whelan et al., 1995).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, such as 1,3-dipolar cycloadditions, which is a common pathway for synthesizing polycyclic heterocycles containing spirooxindole and other rings, as described by Li et al. (2014) (Li et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, such as crystal structure and conformation, are characterized by techniques like X-ray diffraction. For instance, Laihia et al. (2006) detailed the crystal structure of similar spiro[pyrrolidine-2,3′-oxindoles] using X-ray analysis (Laihia et al., 2006).
Chemical Properties Analysis
The chemical properties, like reactivity and interactions, are influenced by the structural conformation of these molecules. The study by Chen et al. (2009) on the synthesis of spiro[pyrrolidin-3,3'-oxindoles] highlights the impact of molecular structure on chemical properties (Chen et al., 2009).
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
The compound and its derivatives are often synthesized through complex chemical reactions. For instance, the three-component spiro heterocyclization of pyrrolediones with indane-1,3-dione and heterocyclic enamines results in the formation of spiro heterocyclic compounds, highlighting the chemical versatility of the core structure (Salnikova, Dmitriev, & Maslivets, 2019). Additionally, cycloaddition reactions have been utilized to generate spiro[isoxazolo-4,3′-pyrroles] and [pyrrolidin-2,3′-oxindoles], demonstrating the compound's adaptability in synthesizing diverse heterocyclic structures (Croce, Rosa, Gelmi, & Ballabio, 1988).
Conformational Analysis
Structural and conformational analyses of derivatives of 1'-(5-Phenylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one reveal interesting aspects regarding their geometry and electronic properties. For instance, NMR and mass spectral studies, along with single-crystal X-ray structural characterization, provide insights into the conformation and electronic interactions within these molecules, indicating their potential utility in understanding molecular interactions and properties (Laihia, Valkonen, Kolehmainen, Antonov, Zhukov, Fedosov, & Nikiforov, 2006).
Potential Biological Activities
Research into the biological activities of compounds structurally related to 1'-(5-Phenylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one has led to discoveries of various potential applications. For example, studies on spiro[pyrrolidin-2,3′-oxindoles] synthesized via 1,3-dipolar cycloaddition reactions have shown these compounds exhibit significant antibacterial, antifungal, antimalarial, and antitubercular activities, suggesting their importance in the development of new therapeutic agents (Haddad, Boudriga, Akhaja, Raval, Porzio, Soldera, Askri, Knorr, Rousselin, Kubicki, & Rajani, 2015).
Propiedades
IUPAC Name |
1'-(5-phenyl-1,2-oxazole-3-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c25-18-13-22(27-19-9-5-4-8-16(18)19)10-11-24(14-22)21(26)17-12-20(28-23-17)15-6-2-1-3-7-15/h1-9,12H,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSJMVQJMHVYNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(5-Phenylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-[4-[(3-Aminophenyl)methyl]phenyl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B2488377.png)

![2-{[(2-chlorobenzyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B2488379.png)
![2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B2488380.png)
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid](/img/structure/B2488381.png)


![4-bromo-2-{(E)-[(2,4-difluorobenzyl)imino]methyl}phenol](/img/structure/B2488385.png)
![4,6-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]-1,4-diazepan-1-yl}nicotinonitrile](/img/structure/B2488386.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2488389.png)
![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B2488390.png)
![N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2488391.png)
![Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2488396.png)
![5-(4-fluorobenzyl)-N-isobutyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2488397.png)